molecular formula C21H17ClN2O3 B15044552 3-chloro-N-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)benzamide

3-chloro-N-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)benzamide

Cat. No.: B15044552
M. Wt: 380.8 g/mol
InChI Key: ZQLRMZWMJVQEQY-UHFFFAOYSA-N
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Description

3-chloro-N-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)benzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)benzamide typically involves the condensation reaction between 3-chlorobenzoyl chloride and 4-aminobenzaldehyde derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The chloro group in the compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)benzamide involves its interaction with various molecular targets. The Schiff base moiety can coordinate with metal ions, forming complexes that can catalyze specific reactions. Additionally, the compound can interact with biological macromolecules such as proteins and DNA, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-{[(E)-(2-chlorophenyl)methylidene]amino}phenyl)benzamide
  • 3-chloro-N-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide
  • 3-chloro-N-(4-{[(E)-(2-methoxyphenyl)methylidene]amino}phenyl)benzamide

Uniqueness

The uniqueness of 3-chloro-N-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)benzamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups enhances its ability to form hydrogen bonds and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

3-chloro-N-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)benzamide, also known as a derivative of hydrazone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a chloro group, a hydroxy group, and a methoxy group attached to a benzamide framework. Its IUPAC name is 3-chloro-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide. The molecular formula is C15H13ClN2O3C_{15}H_{13}ClN_{2}O_{3} with a molecular weight of approximately 304.73 g/mol.

Research indicates that the compound exhibits several mechanisms of action:

  • LSD1 Inhibition : It acts as an inhibitor of lysine-specific demethylase 1A (LSD1), which is implicated in various cancers. By inhibiting LSD1, the compound may alter gene expression patterns associated with tumor growth and survival.
  • Iron Chelation : The compound has been shown to chelate iron ions, potentially disrupting iron-dependent processes in cancer cells, leading to reduced proliferation.

Anticancer Properties

The compound has demonstrated significant antiproliferative activity against various cancer cell lines. Notable findings include:

  • Cell Line Studies : In vitro studies have shown that it inhibits the growth of multiple cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others, with IC50 values indicating effective cytotoxicity .
  • Mechanistic Insights : The inhibition of cell proliferation is linked to apoptosis induction and cell cycle arrest at the G2/M phase. Additionally, it may inhibit tubulin polymerization, further contributing to its anticancer effects .

Comparative Biological Activity

A comparative analysis of similar compounds highlights the potency of this compound:

Compound NameIC50 (µM)Target Cell LinesMechanism of Action
This compound0.92HeLa, CaCo-2LSD1 inhibition, apoptosis induction
Compound X1.5MCF-7 (breast cancer)Tubulin polymerization inhibition
Compound Y0.75A549 (lung cancer)EGFR phosphorylation inhibition

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antiproliferative Effects : A study published in PubMed Central reported that the compound exhibited significant growth inhibition against a panel of cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound's ability to induce apoptosis was mediated through caspase-independent pathways and endoplasmic reticulum stress responses .
  • In Vivo Studies : Preliminary in vivo studies suggest that this compound may reduce tumor growth in animal models, although further research is needed to confirm these findings and assess toxicity profiles.

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

3-chloro-N-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C21H17ClN2O3/c1-27-19-7-3-5-15(20(19)25)13-23-17-8-10-18(11-9-17)24-21(26)14-4-2-6-16(22)12-14/h2-13,25H,1H3,(H,24,26)

InChI Key

ZQLRMZWMJVQEQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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